

physicochemical properties of 3-Iodo-4-methoxybenzoic acid

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Compound of Interest

Compound Name: 3-Iodo-4-methoxybenzoic acid

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An In-depth Technical Guide on the Physicochemical Properties of **3-Iodo-4-methoxybenzoic Acid**

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Iodo-4-methoxybenzoic acid is an aromatic carboxylic acid derivative with significant applications in organic synthesis and pharmaceutical research. Its structure, featuring an iodine substituent, a methoxy group, and a carboxylic acid moiety, makes it a versatile intermediate for developing novel therapeutic agents and advanced materials.[1] The iodine atom provides a site for cross-coupling reactions, while the carboxylic acid and methoxy groups can be modified to tune the molecule's physicochemical and biological properties.[2][3] This document provides a comprehensive overview of the core physicochemical properties of **3-Iodo-4-methoxybenzoic acid**, detailed experimental protocols for their determination, and logical workflows to guide researchers in its characterization.

Core Physicochemical Properties

The key physicochemical parameters of **3-Iodo-4-methoxybenzoic acid** are summarized below. These values are essential for predicting its behavior in various chemical and biological systems, aiding in formulation development, and ensuring quality control.

General and Physical Properties

Property	Value	Source(s)
Molecular Formula	C ₈ H ₇ IO ₃	[1][4][5]
Molecular Weight	278.04 g/mol	[1][5]
Appearance	Beige solid; White to light yellow/orange powder or crystal	[1]
Melting Point	239 - 244 °C	[4]
Boiling Point	359.9 ± 32.0 °C (Predicted)	[5]
Decomposition Temp.	>238 °C	[5]

Solubility and Partitioning

Property	Value	Source(s)
Water Solubility	No data available	[5]
Organic Solvents	Moderately soluble in ethanol, acetone, and DMSO (inferred)	[6]
LogP (n-octanol/water)	2.502 (Predicted)	[5]

Acidity

Property	Value	Source(s)
pKa	No experimental data available. Predicted for a similar isomer (2-Iodo-4-methoxybenzoic acid) is 3.13 ± 0.10.	[7]

Experimental Protocols

Accurate determination of physicochemical properties is critical. The following sections detail standard methodologies for key experiments.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range of a solid compound using a standard melting point apparatus.[8]

Methodology:

- **Sample Preparation:** Ensure the **3-Iodo-4-methoxybenzoic acid** sample is completely dry and finely powdered.
- **Capillary Loading:** Push the open end of a glass capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end, aiming for a sample height of 1-2 mm.[9][10]
- **Apparatus Setup:** Place the loaded capillary tube into the heating block of the melting point apparatus.[10]
- **Heating and Observation:**
 - For a preliminary measurement, heat the sample rapidly to get an approximate melting temperature.
 - For an accurate measurement, allow the block to cool to at least 15-20°C below the approximate melting point.[10]
 - Begin heating again at a slow, controlled rate (1-2 °C per minute) near the expected melting point.
- **Data Recording:** Record two temperatures:
 - T₁: The temperature at which the first drop of liquid appears.
 - T₂: The temperature at which the entire sample becomes a clear liquid.
 - The melting point is reported as the range T₁ - T₂. [9]

pKa Determination (Potentiometric Titration)

This method determines the pKa value by creating a titration curve of the acidic compound against a strong base.[\[11\]](#)

Methodology:

- Solution Preparation:
 - Accurately weigh a sample of **3-Iodo-4-methoxybenzoic acid** and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol if solubility is low) to a known concentration (e.g., 0.01 M).
 - Prepare a standardized solution of a strong base, such as 0.1 M Sodium Hydroxide (NaOH).
- Apparatus Setup:
 - Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[\[12\]](#)
 - Place the beaker containing the acid solution on a magnetic stirrer and immerse the calibrated pH electrode.
- Titration:
 - Record the initial pH of the acid solution.
 - Add the NaOH titrant in small, precise increments (e.g., 0.1 mL).
 - After each addition, allow the pH reading to stabilize and record the value along with the total volume of titrant added.[\[12\]](#)
- Data Analysis:
 - Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
 - Determine the equivalence point, which is the point of maximum slope on the curve.

- The pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point) is equal to the pKa of the acid.[\[13\]](#)

Solubility Determination (Shake-Flask Method)

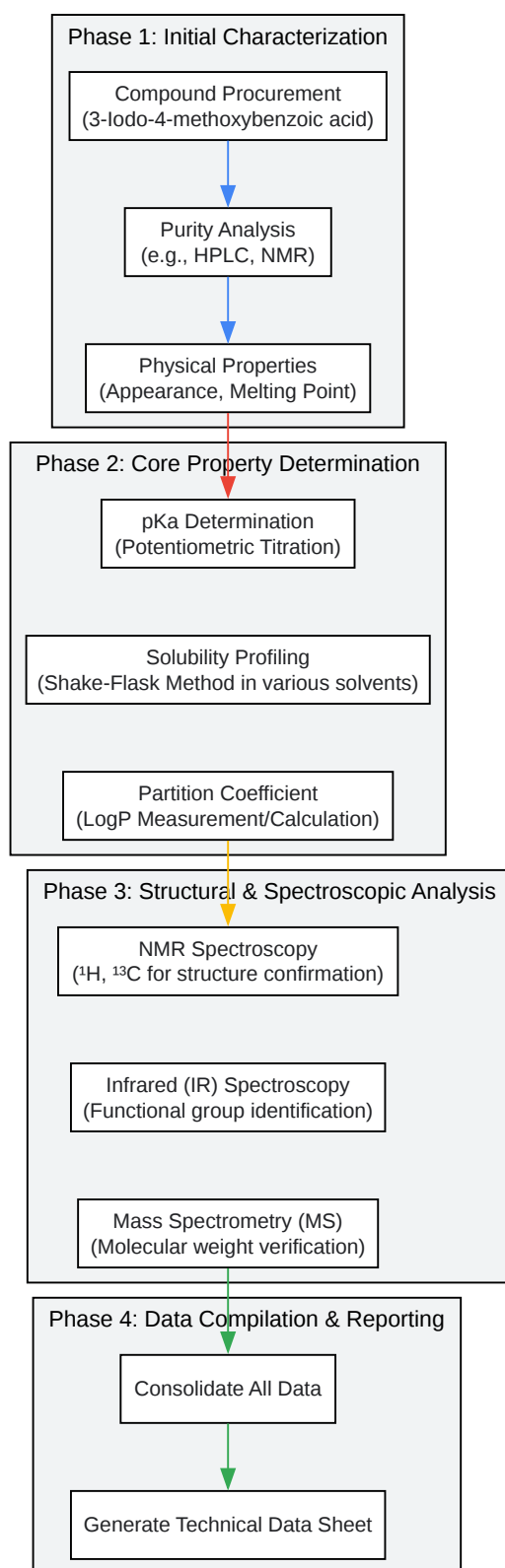
The shake-flask method is the gold standard for determining equilibrium solubility.[\[14\]](#)

Methodology:

- System Preparation: Add an excess amount of solid **3-Iodo-4-methoxybenzoic acid** to a known volume of the desired solvent (e.g., water, buffer solution, ethanol) in a sealed, airtight container (e.g., a screw-cap vial or flask).
- Equilibration: Agitate the mixture at a constant, controlled temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[\[14\]](#) This can be done using a shaker bath or rotator.
- Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid. This is a critical step and can be achieved by centrifugation followed by careful decantation of the supernatant, or by filtration through a non-adsorbing filter (e.g., PTFE).[\[14\]](#)
- Quantification:
 - Accurately dilute a known volume of the saturated supernatant.
 - Analyze the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
- Calculation: Calculate the solubility based on the measured concentration and the dilution factor. The result is typically expressed in units such as mg/mL or mol/L.

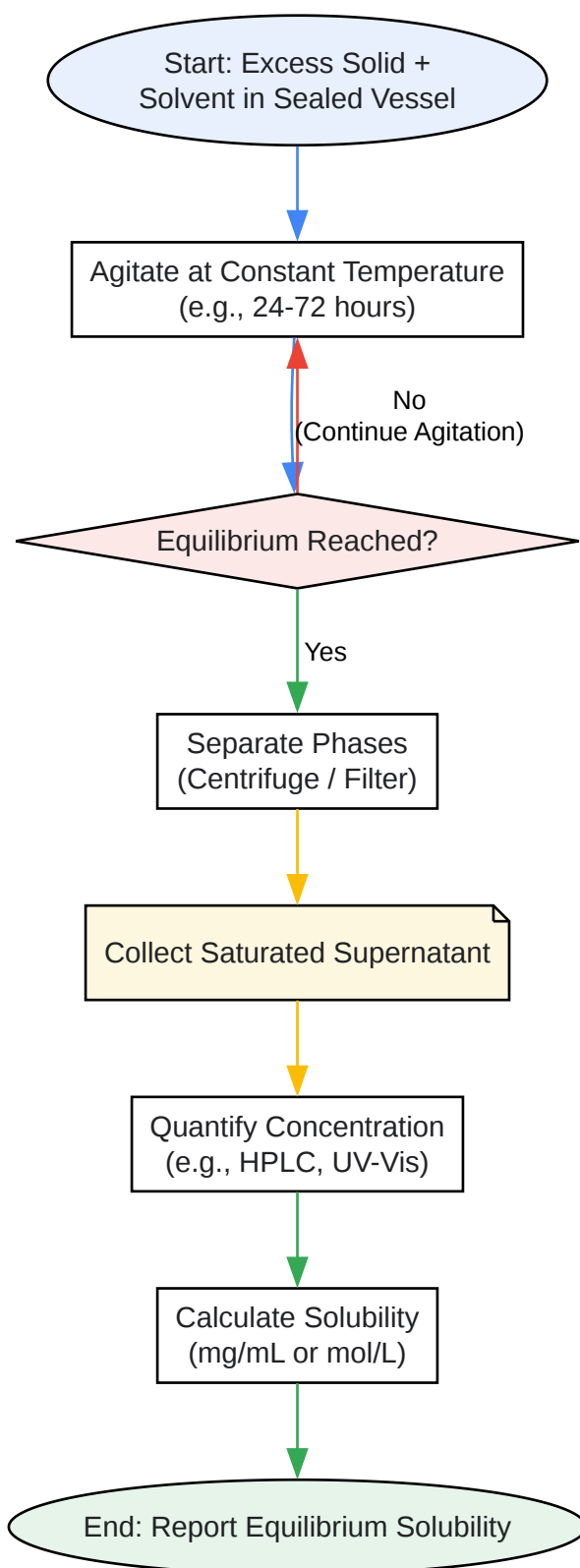
Visualized Workflows and Relationships

Diagrams created using Graphviz provide a clear visual representation of experimental processes and logical connections.



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Caption: General workflow for the physicochemical characterization of a research compound.



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Caption: Experimental workflow for the Shake-Flask solubility determination method.

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